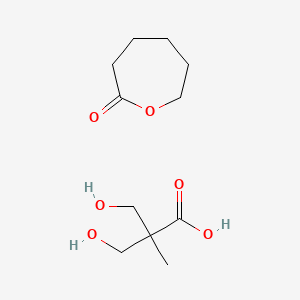
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;oxepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one: is a compound that combines the properties of a hydroxy acid and a lactone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one can be achieved through several methods:
Hydroxy Acid Synthesis: The hydroxy acid component can be synthesized through the oxidation of corresponding alcohols or through hydrolysis of esters.
Lactone Formation: The oxepan-2-one ring can be formed through intramolecular esterification or cyclization reactions under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Using catalysts to enhance the efficiency and yield of the reactions.
Continuous Flow Reactors: To maintain consistent reaction conditions and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one: can undergo various chemical reactions:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters, ethers, or other substituted derivatives.
Applications De Recherche Scientifique
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one: has several applications in scientific research:
Polymer Chemistry: Used as a monomer or building block for the synthesis of biodegradable polymers.
Pharmaceuticals: Potential use in drug delivery systems due to its biocompatibility and degradability.
Materials Science: Utilized in the development of advanced materials with specific properties such as hydrogels or nanocomposites.
Mécanisme D'action
The mechanism by which 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one exerts its effects involves:
Molecular Targets: Interaction with enzymes or receptors in biological systems.
Pathways Involved: Participation in metabolic pathways or signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-2-methylpropanoic acid: Lacks the oxepan-2-one ring.
2-Hydroxy-2-methylpropanoic acid: Similar structure but different functional groups.
Oxepan-2-one: Contains the lactone ring but lacks the hydroxy acid component.
Uniqueness
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one: is unique due to its combination of hydroxy acid and lactone functionalities, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
72018-10-1 |
|---|---|
Formule moléculaire |
C11H20O6 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;oxepan-2-one |
InChI |
InChI=1S/C6H10O2.C5H10O4/c7-6-4-2-1-3-5-8-6;1-5(2-6,3-7)4(8)9/h1-5H2;6-7H,2-3H2,1H3,(H,8,9) |
Clé InChI |
ZAPXBHHDAMSYHG-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(CO)C(=O)O.C1CCC(=O)OCC1 |
Numéros CAS associés |
72018-10-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



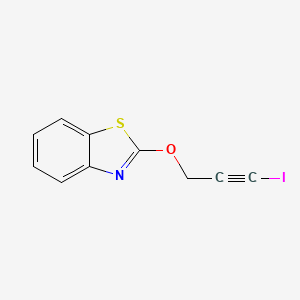
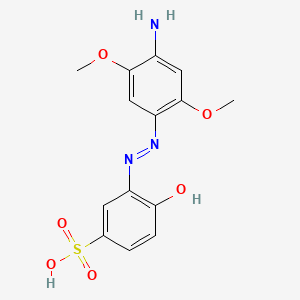

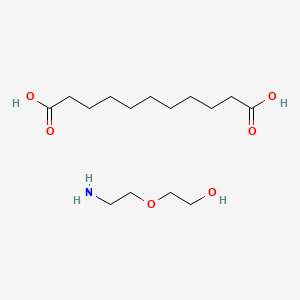
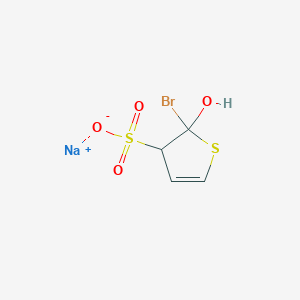
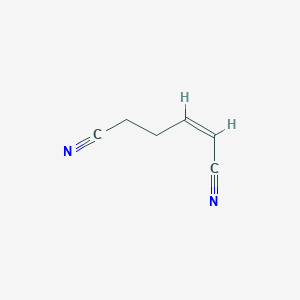
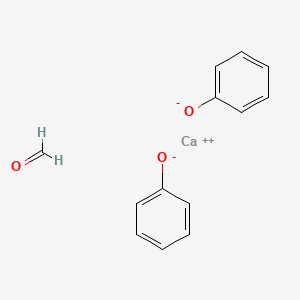

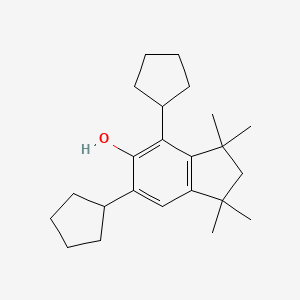
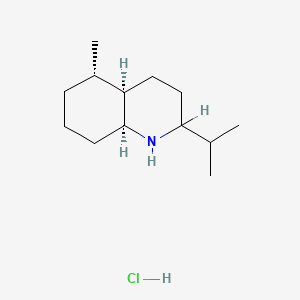
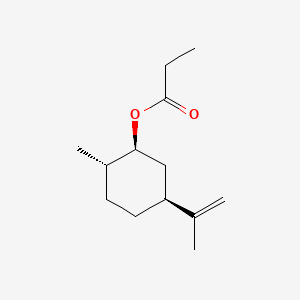
![N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12673324.png)

